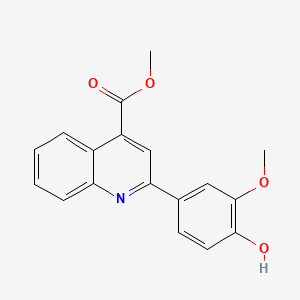

Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-17-9-11(7-8-16(17)20)15-10-13(18(21)23-2)12-5-3-4-6-14(12)19-15/h3-10,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBSPDBBULDMAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694382 | |

| Record name | Methyl 2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133676-10-5 | |

| Record name | Methyl 2-(4-hydroxy-3-methoxyphenyl)-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133676-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme

-

Starting Materials :

-

4-Hydroxy-3-methoxybenzaldehyde (vanillin)

-

Methyl pyruvate (as the α-keto ester)

-

p-Methoxyaniline

-

-

Mechanism :

-

Condensation of p-methoxyaniline with vanillin forms a Schiff base.

-

Michael addition of methyl pyruvate to the Schiff base intermediate.

-

Cyclization and aromatization yield the quinoline core.

-

-

Conditions :

-

Solvent: Ethanol or DMF

-

Catalyst: Piperidine or acetic acid

-

Temperature: Reflux (80–100°C)

-

Time: 12–24 hours

-

Key Findings

-

Regioselectivity : The 4-carboxylate group forms due to the electronic effects of the methoxy and hydroxyl groups on the benzaldehyde.

-

Challenges : Competing side reactions (e.g., over-oxidation) require careful control of reaction time and temperature.

Friedländer Synthesis with Modified Aniline Derivatives

The Friedländer synthesis assembles the quinoline ring from o-aminoaryl ketones and carbonyl compounds. For this compound:

Reaction Scheme

-

Synthesis of o-Aminoaryl Ketone :

-

Nitration of 4-hydroxy-3-methoxyacetophenone followed by reduction yields 2-amino-4-hydroxy-3-methoxyacetophenone.

-

-

Cyclization :

-

Condensation with methyl acetoacetate under acidic conditions (H₂SO₄ or polyphosphoric acid).

-

Key Findings

-

Advantages : Direct introduction of the 4-carboxylate group via esterification.

-

Limitations : Low availability of o-aminoaryl ketone precursors necessitates multi-step synthesis.

Palladium-catalyzed cross-coupling reactions enable modular introduction of the 2-aryl group post-quinoline core formation.

Suzuki-Miyaura Coupling

-

Substrate Preparation :

-

Bromination of methyl quinoline-4-carboxylate at the 2-position using NBS.

-

-

Coupling Reaction :

-

Reaction with 4-hydroxy-3-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis.

-

Key Findings

Microwave-Assisted One-Pot Synthesis

Microwave irradiation enhances reaction efficiency for multicomponent quinoline syntheses.

Procedure

-

Reactants :

-

4-Hydroxy-3-methoxybenzaldehyde

-

Methyl pyruvate

-

Ammonium acetate

-

-

Conditions :

-

Solvent: PEG-400

-

Microwave: 150 W, 120°C, 20 minutes

-

Key Findings

Comparative Analysis of Methods

| Method | Yield (%) | Time | Complexity | Regioselectivity |

|---|---|---|---|---|

| Doebner-Miller | 45–60 | 12–24 h | Moderate | High |

| Friedländer | 35–50 | Multi-day | High | Moderate |

| Suzuki-Miyaura Coupling | 55–70 | 12–24 h | High | Excellent |

| Microwave-Assisted | 68–75 | 20–30 min | Low | High |

Critical Challenges and Optimization Strategies

-

Protection of Hydroxyl Groups :

-

Esterification Techniques :

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Formation of quinoline-4-carboxylic acid derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Chemistry

Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate serves as a building block for synthesizing more complex molecules. It is also utilized as a ligand in coordination chemistry, facilitating the formation of metal complexes that are crucial in catalysis and material science.

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor . Studies show that its hydroxy and methoxy groups can interact with biological macromolecules, modulating enzyme activities and potentially leading to therapeutic applications.

Medicine

This compound exhibits promising therapeutic properties , particularly:

- Anticancer Activity: Research indicates that quinoline derivatives can inhibit histone deacetylase (HDAC) enzymes, which are involved in cancer cell proliferation. For instance, compounds related to this structure have demonstrated selective inhibition against multidrug-resistant gastric carcinoma cells .

- Antimicrobial Activity: Studies have shown that this compound possesses antibacterial and antifungal properties against various pathogens. Modifications to the quinoline structure can enhance these activities, making it a candidate for developing new antimicrobial agents .

Industry

In industrial applications, this compound is used in the development of new materials and serves as an intermediate in the synthesis of dyes and pigments. Its unique properties allow for innovative formulations in cosmetic and textile industries.

Case Studies

Anticancer Research:

A study evaluated the anticancer effects of this compound derivatives on various cancer cell lines. The results indicated significant cytotoxicity against multidrug-resistant gastric carcinoma cells, highlighting its potential as a lead compound for cancer therapy .

Antimicrobial Efficacy:

Research assessing the antimicrobial activity of this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The study emphasized how structural modifications could enhance its antibacterial properties, suggesting avenues for drug development .

Mechanism of Action

The mechanism of action of Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the carboxylic acid methyl ester can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The quinoline scaffold allows for diverse substitutions, enabling systematic comparisons. Key analogs and their properties are summarized below:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 4-hydroxy-3-methoxyphenyl group introduces both polarity (via -OH) and moderate electron-donating effects (via -OCH3). In contrast, analogs with halogens (e.g., 4-bromo in , 4-fluoro in ) exhibit electron-withdrawing effects, which may alter reactivity and binding affinity.

- Melting Points : Derivatives with bulkier substituents (e.g., benzoyl at C8 in 5b ) show higher melting points (183–268°C), likely due to enhanced intermolecular interactions. The target compound’s melting point is unreported but expected to fall within this range.

- Synthetic Complexity : The target compound’s synthesis likely involves Pd-catalyzed cross-coupling (as in ) to introduce the di-substituted aryl group, whereas simpler analogs (e.g., 6a ) utilize direct alkylation.

Structural and Crystallographic Insights

Crystal packing studies of hexahydroquinoline analogs (e.g., ) reveal that hydrogen bonding (e.g., N–H···O interactions) and π-stacking dominate solid-state behavior. The target compound’s hydroxyl group may facilitate similar intermolecular interactions, influencing solubility and crystallinity.

Biological Activity

Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including anticancer, antimicrobial, and antioxidant activities, supported by diverse research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is . It features a quinoline backbone substituted with both methoxy and hydroxyl groups, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has shown that quinoline derivatives exhibit promising anticancer properties. A study highlighted the synthesis of related compounds that demonstrated selective inhibition of histone deacetylase (HDAC) enzymes, leading to antiproliferative effects in cancer cell lines. For instance, compounds derived from quinoline structures were evaluated for their cytotoxicity against various cancer cell lines, revealing significant activity against multidrug-resistant gastric carcinoma cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that quinoline derivatives possess antibacterial and antifungal activities against a range of pathogens. For example, one study assessed the antibacterial efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria, demonstrating that modifications to the quinoline structure could enhance activity .

Table: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | Activity Level | Reference |

|---|---|---|---|

| This compound | E. coli | Moderate | |

| Other Quinoline Derivatives | Staphylococcus aureus | High |

Antioxidant Activity

Antioxidant activity is another crucial aspect of the biological profile of this compound. Research has shown that several quinoline derivatives exhibit significant antioxidant properties, which can be attributed to their ability to scavenge free radicals and reduce oxidative stress. The ABTS assay method has been utilized to evaluate the antioxidant capacity of these compounds, with some derivatives showing strong activity .

Case Studies and Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential as a lead compound in cancer therapy.

- Antimicrobial Evaluations : A comparative study on various quinoline derivatives showed that structural modifications significantly influenced their antimicrobial potency, indicating that this compound could be optimized for enhanced activity .

- Antioxidant Testing : The antioxidant activity was assessed using different assays, confirming that this compound effectively reduces oxidative stress markers in cellular models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to prepare Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step condensation reactions. For analogous quinoline derivatives, aminobenzophenones react with esters (e.g., ethyl 4-chloroacetoacetate) in methanol using ceric ammonium nitrate (CAN) as a catalyst. The reaction is monitored via TLC, followed by purification using silica gel column chromatography with petroleum ether/EtOAc gradients . Heterocyclization under base-catalyzed conditions (e.g., KOH in ethanol) may also be employed to form the quinoline core, as seen in related compounds .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : Critical for assigning proton (¹H) and carbon (¹³C) environments, particularly to distinguish methoxy, hydroxyl, and aromatic protons.

- Mass Spectrometry : HRMS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Single-crystal X-ray diffraction, refined using SHELXL, provides precise bond lengths, angles, and intermolecular interactions. For example, SHELX programs are widely used for small-molecule refinement, even for high-resolution macromolecular data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodological Answer :

- Solvent and Catalyst Screening : Acetonitrile or methanol as solvents, combined with CAN or alternative Lewis acids, may enhance reaction efficiency.

- Scale-Up Strategies : Continuous flow reactors improve reproducibility by maintaining consistent temperature and mixing, as suggested for related quinoline syntheses .

- Kinetic Analysis : Intermediate isolation and TLC monitoring identify rate-limiting steps. For example, refluxing with K₂CO₃ in acetonitrile accelerates nucleophilic substitutions in precursor reactions .

Q. How can contradictions between computational models and experimental crystallographic data be resolved?

- Methodological Answer :

- Cross-Validation : Compare Density Functional Theory (DFT)-optimized gas-phase structures with X-ray data to identify crystal packing effects.

- Refinement Parameters : Critically assess SHELXL refinement outputs (e.g., displacement ellipsoids, R-factors) to detect disorder or dynamic behavior .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) influencing the solid-state structure .

Q. What strategies elucidate structure-activity relationships (SAR) for biological activity?

- Methodological Answer :

- Analog Synthesis : Systematically modify substituents (e.g., replace 4-hydroxy with methoxy) and test in standardized assays (e.g., antimicrobial, antioxidant).

- Dose-Response Studies : Generate IC₅₀ curves to compare potency across analogs. For instance, methoxy groups in related quinolines enhance antifungal activity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., bacterial enzymes) to rationalize activity differences .

Q. How can researchers address variability in biological activity data across studies?

- Methodological Answer :

- Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and assay conditions (e.g., pH, incubation time).

- Meta-Analysis : Compare data from studies using analogous compounds (e.g., 1,4-dihydropyridines) to identify trends in substituent effects .

- In Vivo Validation : Confirm in vitro results using animal models to account for pharmacokinetic variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.